Home > Products > Screening Compounds P56666 > Oleoyl-lysophosphatidic acid
Oleoyl-lysophosphatidic acid - 22556-62-3

Oleoyl-lysophosphatidic acid

Catalog Number: EVT-359162
CAS Number: 22556-62-3
Molecular Formula: C21H40NaO7P
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Oleoyl lysophosphatidic acid is a species of lysophosphatidic acid (LPA) containing oleic acid at the sn-1 position. Phosphatidic acid is produced either directly through the action of PLD or through a two step process involving liberation of DAG by PLC followed by phosphorylation of DAG by diglycerol kinase. Hydrolysis of the fatty acid at the sn-2 position by PLA2 yields bioactive LPA. LPA binds to one of four different G-protein linked receptors to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. 1-Oleoyl lysophosphatidic acid is the most potent of the LPA analogs for calcium mobilization in A431 cells and for growth stimulation of a variety of cell lines.

Stearoyl-lysophosphatidic acid

Relevance: Stearoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, with a variation in the fatty acid chain length. Both molecules exhibit minimal effects on airway hyperresponsiveness, contrasting with the significant response induced by Oleoyl-lysophosphatidic acid. [] Additionally, stearoyl-LPA is less effective than linoleoyl-LPA at inhibiting lysoPLD activity. [] The transacylase from bovine testis membranes shows a preference for transferring stearoyl groups over palmitoyl or oleoyl groups from phosphoglycerides to lysophosphatidic acid and lysophosphatidylinositol. []

Arachidonoyl-lysophosphatidic acid

Relevance: Arachidonoyl-lysophosphatidic acid is structurally similar to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. CGI-58, a CoA-dependent lysophosphatidic acid acyltransferase, demonstrates a preference for Arachidonoyl-CoA and Oleoyl-CoA as substrates. [] This enzyme, implicated in lipid metabolism, exhibits a preference for these specific fatty acyl-CoAs in the biosynthesis of phosphatidic acid. Additionally, arachidonoyl-LPA is more effective at inhibiting lysoPLD activity than both oleoyl-LPA and palmitoyl-LPA, but less effective than linoleoyl-LPA. []

1-Linoleoyl lysophosphatidic acid

Relevance: 1-Linoleoyl lysophosphatidic acid is structurally related to Oleoyl-lysophosphatidic acid, differing in the fatty acid chain length and saturation. Among the tested LPAs, 1-Linoleoyl lysophosphatidic acid exhibits the most potent inhibitory effect on lysophospholipase D (lysoPLD) activity. [] This finding suggests that the specific fatty acid composition of LPA species significantly influences their interaction with lysoPLD. Soybean, sesame, and sunflower seed extracts, rich in 1-Linoleoyl lysophosphatidic acid, demonstrate potent inhibition of lysoPLD activity. [] This suggests a potential dietary source for modulating lysoPLD activity and, consequently, LPA signaling.

1-Oleoyl-lysophosphatidylcholine

Relevance: Unlike Oleoyl-lysophosphatidic acid, 1-Oleoyl-lysophosphatidylcholine does not affect the intrinsic fluorescence of CGI-58, suggesting a lack of direct interaction with this enzyme. [] This observation highlights the specificity of CGI-58 for lysophosphatidic acid over other lysophospholipids like lysoPC. It binds to rat liver fatty acid-binding protein (FABP) and albumin with lower affinity than oleoyl-LPA. []

Oleoyl-lysophosphatidylethanolamine

Relevance: Oleoyl-lysophosphatidylethanolamine, structurally similar to Oleoyl-lysophosphatidic acid, binds to rat liver fatty acid-binding protein (FABP) with a similar affinity. [] This suggests that FABP might play a role in the intracellular transport or metabolism of both lysophospholipids. It binds to albumin with lower affinity than oleoyl-LPA. []

Oleoyl-lysophosphatidylglycerol

Relevance: Oleoyl-lysophosphatidylglycerol, sharing structural similarities with Oleoyl-lysophosphatidic acid, also demonstrates binding affinity to rat liver fatty acid-binding protein (FABP). [] This finding suggests a potential role for FABP in the intracellular trafficking or metabolic regulation of Oleoyl-lysophosphatidylglycerol.

PHYLPA (cyclic LPA)

Relevance: Although structurally similar to Oleoyl-lysophosphatidic acid, PHYLPA and its synthetic analog, Pal-cLPA, exhibit contrasting effects. Unlike Oleoyl-lysophosphatidic acid, which promotes tumor cell invasion, PHYLPA and Pal-cLPA demonstrate potent inhibitory effects on tumor cell invasion. [] This finding underscores the potential of cLPA analogs as therapeutic agents for cancer treatment by targeting specific LPA signaling pathways involved in tumor progression.

Pal-cLPA

Relevance: Pal-cLPA, like its parent compound PHYLPA, exhibits a contrasting effect to Oleoyl-lysophosphatidic acid. While Oleoyl-lysophosphatidic acid promotes tumor cell invasion, Pal-cLPA demonstrates potent inhibition of this process. [] It effectively suppresses the invasion of various tumor cell lines, including B16 melanoma cells, PSN‐1 pancreatic adenocarcinoma cells, OC‐10 lung cancer cells, and HT‐1080 fibrosarcoma cells. [] This highlights its broad-spectrum anti-invasive potential and suggests a potential therapeutic application in cancer treatment. Additionally, Pal-cLPA inhibits LPA-induced F-actin formation in MM1 cells, a crucial step in tumor cell invasion. [] It achieves this by elevating intracellular cAMP levels, suggesting that its anti-invasive mechanism involves the modulation of cAMP signaling. []

LXR‐1035

Relevance: LXR‐1035, although structurally resembling Oleoyl-lysophosphatidic acid, exhibits a contrasting effect on leukocyte-endothelial interactions. [] While Oleoyl-lysophosphatidic acid can promote inflammatory responses, LXR‐1035 demonstrates a potent inhibitory effect on leukocyte rolling, adherence, and transmigration, key processes in inflammation. [] This finding highlights the potential of LXR‐1035 as a therapeutic agent for inflammatory diseases by targeting specific LPA signaling pathways involved in leukocyte recruitment and activation.

Source and Classification

Oleoyl-lysophosphatidic acid is a specific form of lysophosphatidic acid, which is a type of phospholipid. It is classified as a bioactive lipid due to its involvement in cellular signaling and physiological functions. Lysophosphatidic acid is produced from membrane phospholipids through the action of enzymes like phospholipase A1 and A2, leading to various acyl chains depending on the source lipid. The most common form studied is 18:1 oleoyl-lysophosphatidic acid, which contains an unsaturated fatty acid chain at the sn-1 position of the glycerol backbone .

Synthesis Analysis

The synthesis of oleoyl-lysophosphatidic acid can be achieved through several pathways:

  1. Enzymatic Deacylation: This method involves the action of phospholipase enzymes on phosphatidic acid or other phospholipids. Phospholipase A1 or A2 catalyzes the removal of fatty acids from glycerol backbones, yielding lysophosphatidic acids .
  2. Glycerol Phosphate Pathway: Glycerol-3-phosphate can be acylated by glycerophosphate acyltransferase to form lysophosphatidic acid directly .
  3. Chemical Synthesis: Chemical methods may involve the esterification of glycerol with oleoyl chloride followed by phosphorylation to yield oleoyl-lysophosphatidic acid analogues .

The synthesis parameters include temperature control, reaction time, and pH adjustments to optimize yields and purity.

Molecular Structure Analysis

Oleoyl-lysophosphatidic acid consists of a glycerol backbone with a single acyl chain (oleoyl) attached at the sn-1 position and a phosphate group at the sn-3 position. The general molecular formula is C21H40O7PC_{21}H_{40}O_7P with a molecular weight of approximately 458.5 g/mol .

Structural Features:

  • Glycerol Backbone: Provides the framework for lipid attachment.
  • Acyl Chain: The oleoyl group (C18:1) contributes to the hydrophobic characteristics and biological activity.
  • Phosphate Group: Confers polarity, allowing interaction with cell membranes and receptors.

The conformation of oleoyl-lysophosphatidic acid is flexible due to multiple rotatable bonds, which may influence its interaction with biological receptors .

Chemical Reactions Analysis

Oleoyl-lysophosphatidic acid participates in various chemical reactions:

  1. Acylation Reactions: It can be acylated further to form diacylglycerols or other complex lipids.
  2. Phosphorylation: It can undergo phosphorylation reactions that modify its signaling properties.
  3. Hydrolysis: In certain conditions, it may be hydrolyzed by specific phosphatases into monoacylglycerols or free fatty acids .

These reactions are critical for lipid metabolism and signaling pathways in cells.

Mechanism of Action

Oleoyl-lysophosphatidic acid acts primarily through G-protein-coupled receptors (GPCRs), specifically targeting LPA receptors (LPA1 to LPA6). Upon binding to these receptors, it activates intracellular signaling cascades involving:

  • Calcium Mobilization: Promoting calcium influx into cells.
  • Mitogen Activation: Stimulating cell proliferation and survival pathways.
  • Cytoskeletal Changes: Influencing cell shape and motility.

These actions contribute to various physiological processes such as wound healing, cell migration, and neural differentiation .

Physical and Chemical Properties Analysis

Oleoyl-lysophosphatidic acid exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents; limited solubility in water due to its hydrophobic nature.
  • Stability: Sensitive to hydrolysis under alkaline conditions; stable under physiological pH.
  • Melting Point: Varies depending on concentration and formulation; typically remains liquid at room temperature.

These properties are essential for its functionality as a signaling molecule in biological systems.

Applications

Oleoyl-lysophosphatidic acid has diverse applications in scientific research and medicine:

  1. Cell Signaling Studies: Used as a tool to study GPCR-mediated signaling pathways.
  2. Cancer Research: Investigated for its role in tumorigenesis and metastasis due to its proliferative effects on cells.
  3. Neuroscience: Explored for its impact on neural stem cell differentiation and neuroprotection .
  4. Drug Development: Serves as a lead compound for designing analogues with selective receptor activity for therapeutic applications.
Introduction to Oleoyl-Lysophosphatidic Acid (LPA 18:1)

Biochemical Classification and Structural Characteristics of LPA 18:1

LPA 18:1 belongs to the glycerophospholipid class, specifically categorized as a lysophospholipid due to the presence of a single fatty acyl chain attached to the glycerol backbone. This structural simplicity contrasts with diacyl phospholipids like phosphatidic acid, which possess two fatty acyl chains. The molecular structure of LPA 18:1 consists of:

  • Glycerol Backbone: Serves as the central scaffold.
  • Oleoyl Chain (18:1 cis-Δ⁹): A mono-unsaturated 18-carbon fatty acid esterified at the sn-1 position. The cis double bond at carbon 9 introduces a kink, significantly enhancing solubility in aqueous environments compared to saturated analogs and influencing its interaction with receptors and carrier proteins [7] [9].
  • Free Hydroxyl Group: Located at the sn-2 position.
  • Phosphate Group: Attached to the sn-3 position, often ionized under physiological conditions, contributing to the molecule's negative charge and hydrophilicity.

Table 1: Key Structural Features and Properties of Oleoyl-Lysophosphatidic Acid (LPA 18:1)

CharacteristicDescriptionBiological Significance
Systematic Name1-Oleoyl-2-hydroxy-sn-glycero-3-phosphateStandardized chemical nomenclature
Molecular FormulaC₂₁H₄₁O₇PDefines elemental composition
Molecular Weight~436.5 g/molRelevant for mass spectrometry detection and quantification
Acyl ChainOleic acid (18:1 cis-Δ⁹)Unsaturation enhances solubility and fluidity; influences receptor binding affinity and specificity [7]
Backbone Configurationsn-glycerol-3-phosphateStereospecificity is crucial for recognition by metabolic enzymes and receptors
Ionization StateNegatively charged phosphate headgroup at physiological pHFacilitates interaction with basic residues in receptor binding pockets; affects solubility and diffusion
AmphipathicityHydrophobic tail (oleoyl) + hydrophilic head (phosphate)Enables insertion into membranes and interaction with soluble proteins (e.g., albumin) for transport in circulation

The specific structural features of LPA 18:1, particularly the position and nature of the unsaturation in the oleoyl chain and the stereochemistry of the glycerol backbone, are critical determinants of its biological potency. Synthetic routes have been developed to efficiently produce LPA 18:1 and analogs with defined acyl chains, enabling detailed structure-activity relationship studies [7] [9]. These studies confirm that the unsaturated oleoyl chain is essential for achieving high biological activity, partly due to its effects on solubility and receptor interaction dynamics.

Historical Discovery and Evolution of LPA Research

The identification and characterization of lysophosphatidic acid unfolded over several decades, intertwined with broader investigations into lipid signaling:

  • Early Observations (1960s): Initial reports described bioactive lipids in serum capable of inducing physiological effects such as hypertension and smooth muscle contraction. While the precise structures were not always defined, these activities were later attributed, in part, to LPA species [2].
  • Platelet Studies (1970s-1980s): Research into factors released by activated platelets led to the identification of a potent bioactive lipid inducing platelet aggregation. This activity was eventually linked to specific LPA species, including LPA 18:1, highlighting its role in hemostasis and thrombosis [9].
  • Discovery of LPA Receptors (1990s): A pivotal breakthrough occurred in 1996 with the cloning of the first specific lysophosphatidic acid receptor, initially named Edg2 and later classified as lysophosphatidic acid receptor 1 (LPAR1) [2] [8]. This discovery transformed LPA from a biological curiosity into a recognized extracellular signaling molecule acting through dedicated G protein-coupled receptors (GPCRs).
  • Receptor Family Expansion (2000s): Subsequent research identified five additional high-affinity lysophosphatidic acid receptors (LPAR2-6), revealing a complex signaling system. LPA 18:1 was established as a potent agonist for several of these receptors, particularly lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 2, driving diverse cellular responses [2] [8].
  • Biosynthesis Pathway Elucidation (2000s-Present): The discovery of autotaxin (lysophospholipase D) as the primary enzyme responsible for generating most extracellular LPA from lysophosphatidylcholine substrates, including the conversion of 1-oleoyl lysophosphatidylcholine to LPA 18:1, provided a crucial understanding of LPA production dynamics in vivo [2] [8] [9]. Research confirmed autotaxin is the major source of circulating LPA 18:1.
  • LPA 18:1 in Disease Models: Studies utilizing synthetic LPA 18:1 administration or modulation of its receptors have implicated it in various pathologies, including neuropathic pain, cancer progression, fibrosis, and neurotrauma [1] [8]. For instance, central administration of LPA 18:1 in rats was shown to induce anxiety-like and depression-like behaviors, suggesting a role in emotional regulation [1].

Biological Significance in Lipid Signaling Pathways

LPA 18:1 functions as a potent extracellular lipid mediator by activating six known G protein-coupled receptors (lysophosphatidic acid receptor 1 to lysophosphatidic acid receptor 6). These receptors exhibit distinct, though sometimes overlapping, expression patterns and couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, Gαs), enabling LPA 18:1 to trigger diverse downstream signaling cascades:

  • Primary Receptor Activation: LPA 18:1 binds with high affinity to lysophosphatidic acid receptor 1 and lysophosphatidic acid receptor 2, and also activates lysophosphatidic acid receptor 3, lysophosphatidic acid receptor 4, lysophosphatidic acid receptor 5, and lysophosphatidic acid receptor 6, albeit with varying potencies depending on the specific receptor and cellular context [2] [4] [8].
  • Downstream Signaling Networks: Engagement of lysophosphatidic acid receptors by LPA 18:1 initiates multiple intracellular signaling pathways:
  • Gαi/o: Inhibits adenylyl cyclase (reducing cyclic AMP levels) and activates phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, promoting cell survival, proliferation, and migration.
  • Gαq/11: Activates phospholipase C beta (PLCβ), leading to inositol trisphosphate (IP3)-mediated calcium mobilization and diacylglycerol (DAG)-mediated activation of protein kinase C (PKC).
  • Gα12/13: Activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to RhoA/Rho kinase (ROCK) activation. This pathway regulates actin cytoskeleton reorganization, cell motility, adhesion, neurite retraction, and smooth muscle contraction.
  • Gαs: (Less common, receptor-dependent) Stimulates adenylyl cyclase, increasing cyclic AMP levels.

Table 2: Lysophosphatidic Acid Receptor Subtypes Activated by Oleoyl-Lysophosphatidic Acid and Key Signaling Pathways

ReceptorPrimary G Protein CouplingMajor Downstream PathwaysKey Biological Functions Modulated by LPA 18:1Tissue/Cellular Expression Relevance
Lysophosphatidic Acid Receptor 1Gαi/o, Gαq/11, Gα12/13↓ cAMP, ↑ MAPK, ↑ PI3K/Akt, ↑ PLCβ/Ca²⁺/PKC, ↑ Rho/ROCKCell proliferation, migration, survival, neurite retraction, anxiety/depression-like behaviors [1] [8], platelet activation, smooth muscle contractionUbiquitous; CNS (neurons, glia), fibroblasts, smooth muscle, immune cells
Lysophosphatidic Acid Receptor 2Gαi/o, Gαq/11, Gα12/13↓ cAMP, ↑ MAPK, ↑ PI3K/Akt, ↑ PLCβ/Ca²⁺/PKC, ↑ Rho/ROCKSimilar to lysophosphatidic acid receptor 1; immune regulation, wound healing, demyelination [8]Immune cells, kidney, testis, oligodendrocytes, microglia
Lysophosphatidic Acid Receptor 3Gαi/o, Gαq/11↓ cAMP, ↑ MAPK, ↑ PLCβ/Ca²⁺/PKCReproduction (implantation), angiogenesis, cancer cell invasionOvary, prostate, lung, pancreas, heart, dorsal root ganglia
Lysophosphatidic Acid Receptor 4Gα12/13, Gαq/11, Gαs, Gαi↑ Rho/ROCK, ↑ PLCβ/Ca²⁺/PKC, ↑ cAMP (Gαs), ↓ cAMP (Gαi)Platelet aggregation (inhibition?), vascular development, neuronal excitabilityHeart, placenta, pituitary, neurons, leukocytes
Lysophosphatidic Acid Receptor 5Gα12/13, Gαq/11, Gαi↑ Rho/ROCK, ↑ PLCβ/Ca²⁺/PKC, ↓ cAMPPain perception, osteoclast differentiation, vascular injury responses [8], potential role in CNS damageIntestine, brain (microglia), heart, DRG, immune cells
Lysophosphatidic Acid Receptor 6Gαi/o, Gα12/13↓ cAMP, ↑ Rho/ROCKHair follicle development, vascular integrity, endothelial barrier functionSkin, hair follicles, placenta, spleen, thymus

The biological significance of LPA 18:1 signaling extends across numerous physiological systems:

  • Nervous System: Modulates neuronal excitability, axon guidance during development, myelination, neurogenesis, microglial activation, and astrocyte responses. Intracerebroventricular administration of LPA 18:1 in rats induces anxiety-like and depression-like behaviors, suggesting a role in emotional regulation mediated partly through activation in areas like the dorsal periaqueductal gray matter [1] [8]. It also contributes to secondary damage following neurotrauma (spinal cord injury, brain injury) by promoting inflammation, demyelination, and impairing axonal sprouting [8].
  • Cardiovascular System: Regulates vascular smooth muscle cell contraction, endothelial barrier function, angiogenesis, and platelet activation. LPA 18:1 is a component of atherosclerotic plaques and contributes to vascular remodeling [9].
  • Cancer Biology: Acts as a potent mitogen and motogen for many cancer cell types (e.g., ovarian, breast, prostate). Autotaxin-produced LPA 18:1 in the tumor microenvironment promotes cancer cell proliferation, migration, invasion, metastasis, and resistance to therapy [9].
  • Immune Function: Modulates migration, cytokine secretion, and activation of immune cells like T cells, mast cells, and macrophages, influencing inflammatory responses [8] [9].
  • Reproduction: Involved in processes such as implantation, decidualization, and ovarian function [9].

The concentration and spatial distribution of LPA 18:1 are tightly regulated. Autotaxin is the primary enzyme generating extracellular LPA 18:1 from lysophosphatidylcholine precursors. Degradation occurs primarily through lipid phosphate phosphatases (LPPs) on the cell surface, which dephosphorylate LPA to form monoacylglycerol, and also potentially through intracellular deacylation pathways [2] [8]. The balance between autotaxin-mediated production and LPP-mediated degradation determines local LPA 18:1 concentrations, thereby modulating signaling intensity and duration. Dysregulation of this balance contributes significantly to the pathophysiological roles of LPA 18:1.

Properties

CAS Number

22556-62-3

Product Name

Oleoyl-lysophosphatidic acid

IUPAC Name

sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate

Molecular Formula

C21H40NaO7P

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;

InChI Key

XGRLSUFHELJJAB-KVVVOXFISA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Synonyms

(9Z)-9-Octadecenoic Acid 2-Hydroxy-3-(phosphonooxy)propyl Ester Sodium Salt; (9Z)-9-Octadecenoic Acid 2-Hydroxy-3-(phosphonooxy)propyl Ester Monosodium Salt; (Z)-9-Octadecenoic Acid 2-Hydroxy-3-(phosphonooxy)propyl Ester Monosodium Salt; 1-Mono-olein

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.